N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide
Description
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a pyrrole moiety attached to a propyl chain and a 4-chlorophenoxy group. The compound’s unique substituents—pyrrole (electron-rich heterocycle) and 4-chlorophenoxy (lipophilic aromatic group)—suggest tailored solubility and target-binding properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJIVZEZGJVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide, also known as Dorzagliatin, is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring, a chlorophenyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of 288.76 g/mol. The structural representation is as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound has been shown to exhibit:
- Anticancer Activity : It inhibits the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Demonstrates effectiveness against certain bacterial strains, potentially via disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : May modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.50 | Induction of apoptosis |
| A549 (Lung) | 26.00 | Inhibition of cell proliferation |
| HepG2 (Liver) | 15.00 | Cell cycle arrest |
In vitro studies revealed that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against Gram-positive bacteria, with notable efficacy against Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values range from 8 to 32 µg/mL, indicating a promising antibacterial profile .
Case Studies
- Clinical Trials : Dorzagliatin is currently under investigation in clinical trials for its efficacy in treating Type 2 Diabetes Mellitus (T2DM). Initial results suggest improvements in glycemic control without significant adverse effects .
- Comparative Studies : A comparative study assessed the anticancer effects of Dorzagliatin against conventional chemotherapeutics like doxorubicin. Results showed that Dorzagliatin had lower toxicity profiles while maintaining similar efficacy in inhibiting tumor growth .
Scientific Research Applications
Medicinal Chemistry
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide has been investigated for its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Pyrrole derivatives have been noted for their ability to inhibit inflammatory pathways, potentially reducing symptoms associated with chronic inflammation.
- Anticancer Potential : Recent studies have explored the anticancer properties of similar compounds. For instance, certain pyrrole-based derivatives have demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential for developing new cancer therapeutics .
Materials Science
The unique structure of this compound makes it suitable for applications in materials science:
- Development of Novel Materials : The compound's electronic and optical properties can be leveraged to create new materials for electronic devices or sensors. Its ability to interact with various biomolecules also opens avenues for biosensing applications.
Case Studies
Several studies have highlighted the efficacy of pyrrole derivatives similar to this compound:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The table below highlights structural differences and similarities between the target compound and related acetamide derivatives:
Key Observations:
- Pyrrole vs.
- 4-Chlorophenoxy vs. Tetrahydrofuran-oxy: The 4-chlorophenoxy group increases lipophilicity, favoring blood-brain barrier penetration over the polar tetrahydrofuran-oxy substituents seen in quinoline hybrids .
- Biological Activity: While the autophagy inhibitor () shows nanomolar potency, the target compound’s lack of sulfamoyl or trifluoromethyl groups suggests distinct target selectivity.
Pharmacokinetic and Pharmacodynamic Comparisons
Solubility and Bioavailability:
- The polyethylene glycol-like chain in the indoline-based compound () enhances aqueous solubility (logP = 2.1) compared to the target compound (estimated logP = 3.5) .
- The 4-chlorophenoxy group in the target compound may confer higher plasma protein binding (>90%), similar to chlorinated aromatics in FDA-approved drugs.
Target Binding and Selectivity:
- Quinoline-acetamide hybrids () exhibit affinity for kinase domains (e.g., EGFR, VEGFR), attributed to their planar quinoline cores. The target compound’s pyrrole may instead interact with heme-containing enzymes or GPCRs.
- The autophagy inhibitor () binds LC3-II via its sulfamoyl group, a mechanism unlikely for the target compound due to structural divergence.
Patent Data ():
- Quinoline-acetamide derivatives with pyrrole/indoline substituents are patented for treating proliferative disorders (e.g., cancer). Their cyano and tetrahydrofuran-oxy groups enhance metabolic stability.
- Gap: The target compound lacks cyano or fused heterocycles, which may reduce its kinase inhibition efficacy compared to these analogs.
Autophagy Inhibition ():
- The indoline-based compound (54) achieves autophagy inhibition via LC3-II interaction, with an IC₅₀ of 0.8 µM. Its cyclopropanecarbonyl group is critical for target engagement.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide, and what are the critical intermediates?
- Methodology : The compound can be synthesized via a multi-step process involving:
Alkylation : Introduction of the pyrrolidine group to a propane backbone using 1H-pyrrole and 1,3-dibromopropane under basic conditions (e.g., K₂CO₃).
Acylation : Reaction of the intermediate with 2-(4-chlorophenoxy)acetic acid using coupling agents like EDC/HOBt or acetyl chloride in anhydrous THF (see analogous steps in ).
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol.
- Key Data : Typical yields range from 18–35% for similar acetamide derivatives, with purity >95% confirmed by HPLC .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm the presence of pyrrolidine protons (δ 6.5–6.7 ppm), chlorophenoxy aromatic signals (δ 7.2–7.4 ppm), and acetamide carbonyl (δ 170–172 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 337.12) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline), as demonstrated for structurally related acetamides .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Primary Screens :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based protocols .
- Receptor Binding : Radioligand displacement studies (e.g., GPCR targets) with -labeled competitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported activity data for this compound across different studies?
- Approach :
Meta-Analysis : Compare experimental conditions (e.g., solvent polarity, cell line passage number, assay pH) that may alter ligand-receptor interactions .
Structural Dynamics : Molecular dynamics simulations to assess conformational flexibility influencing binding affinity .
Batch Variability : Reproduce synthesis and characterize multiple batches to rule out impurities (e.g., residual solvents, byproducts) .
- Case Study : A 2021 study found that >10% impurity in a related acetamide reduced IC₅₀ by 50%, emphasizing rigorous QC .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methods :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility, as seen in roxatidine derivatives .
- Lipophilicity Adjustment : Replace chlorophenoxy with fluorinated analogs to improve blood-brain barrier penetration (logP optimization) .
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) to identify vulnerable sites (e.g., pyrrolidine N-oxidation) .
Q. How do electronic and steric effects of substituents influence its mechanism of action?
- SAR Insights :
- Electron-Withdrawing Groups : The 4-chlorophenoxy moiety enhances electrophilicity, promoting covalent binding to cysteine residues in target enzymes .
- Pyrrolidine Flexibility : Bulky substituents on the pyrrolidine ring reduce off-target binding (e.g., 2-methyl substitution decreased hERG inhibition by 70% in analogs) .
- Data Table :
| Substituent Position | Activity (IC₅₀, nM) | Selectivity Index |
|---|---|---|
| 4-Cl (Parent) | 85 ± 12 | 8.2 |
| 4-F | 120 ± 18 | 12.5 |
| 3,4-diCl | 45 ± 8 | 4.1 |
| Source: Analog data from |
Q. What computational tools are recommended for predicting off-target interactions?
- Protocol :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to screen against >500 human kinases/GPCRs .
Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., acetamide carbonyl) and hydrophobic pockets .
ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate toxicity risks (e.g., Ames test positivity in chlorophenoxy derivatives) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
